molecular formula C8H12O4 B2927664 5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid CAS No. 2383600-74-4

5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid

Cat. No. B2927664
CAS RN: 2383600-74-4
M. Wt: 172.18
InChI Key: TYYFPTCTXCDHAI-UHFFFAOYSA-N
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Description

5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid, also known as DON, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DON belongs to the class of spirocyclic compounds, which are characterized by a unique ring structure that contains two or more rings that are fused together.5]nonane-9-carboxylic acid.

Scientific Research Applications

Gold (I) Catalyzed Synthesis

Gold (I)-catalyzed activation of alkynes is a well-established method for constructing molecular complexity. Compounds similar to “5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid” could potentially be used in such reactions to create complex molecular structures for various research applications .

Carbohydrate Spiro-heterocycles

Free radical chemistry can be utilized to prepare spiro-heterocycles fused with carbohydrate skeletons. The compound may find use in the synthesis of such structures, which are significant in medicinal chemistry .

Ring Expansion Reactions

Spirocyclopropanes derived from Meldrum’s acid can undergo ring expansion to form spirocyclobutanes. A similar process could involve “5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid” to produce novel spirocyclic compounds .

Safety and Hazards

The safety information for a similar compound, 5,8-dioxaspiro[3.5]nonane-2-carboxylic acid, indicates that it has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

5,8-dioxaspiro[3.5]nonane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)6-8(2-1-3-8)12-5-4-11-6/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYFPTCTXCDHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(OCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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